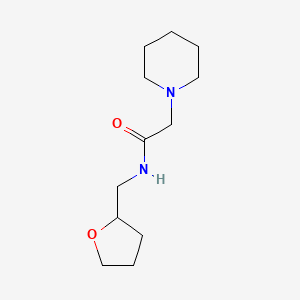
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide, also known as OPM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPM-2 is a member of the family of acetamide derivatives and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to apoptosis in cancer cells. N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate cyclic nucleotide signaling pathways. PDE inhibition by N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide leads to an increase in cyclic AMP and cyclic GMP levels, which can have anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes. N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting NF-κB signaling. Moreover, N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has several advantages for lab experiments. It has been found to be stable under physiological conditions and has low toxicity. Moreover, N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide can be easily synthesized in the lab and can be modified to obtain different derivatives. However, there are also limitations to using N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide in lab experiments. N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has poor solubility in water, which can limit its use in certain experiments. Moreover, the mechanism of action of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide. One area of research is to further investigate the mechanism of action of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide and its targets in the cell. This can help in the development of more specific and effective derivatives of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide. Another area of research is to explore the potential therapeutic applications of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide in other diseases such as cardiovascular diseases and metabolic disorders. Moreover, future research can focus on improving the solubility of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide to make it more suitable for certain experiments.
Synthesis Methods
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide can be synthesized through a multi-step process starting with the reaction of 2-piperidone with ethyl oxalyl chloride to form ethyl 2-(piperidin-1-yl)acetate. This intermediate is then reacted with 1,2-epoxypropane in the presence of potassium carbonate to obtain N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide. The synthesis method of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been well-established in the literature and can be modified to obtain different derivatives of N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide.
Scientific Research Applications
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(10-14-6-2-1-3-7-14)13-9-11-5-4-8-16-11/h11H,1-10H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMALZCPUGTCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-2-(piperidin-1-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

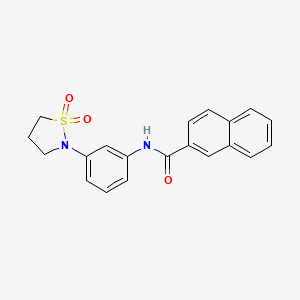
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)
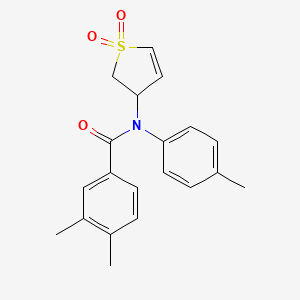
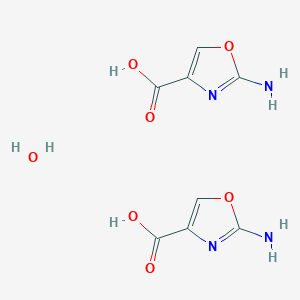
![5-methyl-N-(4-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)
![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)
![methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridi ne-4,3'-indoline]-3-carboxylate](/img/structure/B2389285.png)
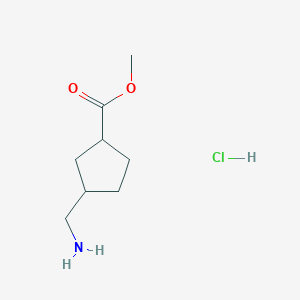

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)

